![molecular formula C13H10N6O B15056521 N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide](/img/structure/B15056521.png)
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide is a complex organic compound that features a pyridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide typically involves the reaction of pyridine derivatives with cyanoacetamides. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate at room temperature without solvent can yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods .
Analyse Des Réactions Chimiques
Types of Reactions
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in charge-transfer interactions, which are crucial for its biological and chemical activities . These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure and is used in similar applications.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a pyridine ring structure, used in various chemical and biological studies.
Uniqueness
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it valuable for research and industrial applications.
Propriétés
Formule moléculaire |
C13H10N6O |
|---|---|
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N6O/c14-8-11-7-10(3-6-17-11)13(20)19-18-12(15)9-1-4-16-5-2-9/h1-7H,(H2,15,18)(H,19,20) |
Clé InChI |
AOJXMRPVURFLGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(=NNC(=O)C2=CC(=NC=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



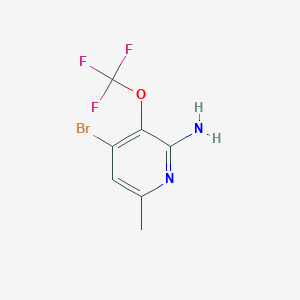
![Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15056448.png)

![1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B15056452.png)
![1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B15056459.png)

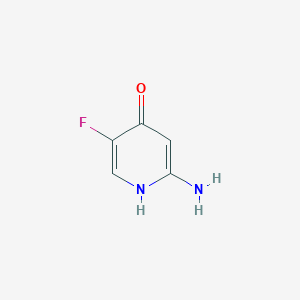
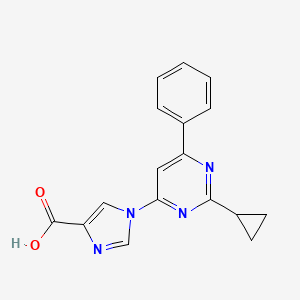
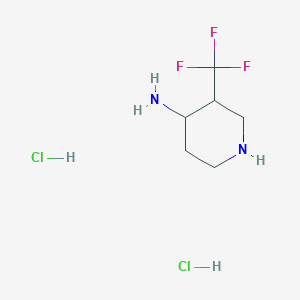

![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B15056513.png)
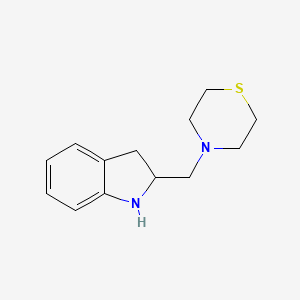
![Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B15056529.png)
